molecular formula C5H9ClO2 B1599451 (-)-Ethyl alpha-chloropropionate CAS No. 74497-15-7

(-)-Ethyl alpha-chloropropionate

Cat. No. B1599451
CAS RN: 74497-15-7
M. Wt: 136.58 g/mol
InChI Key: JEAVBVKAYUCPAQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Ethyl alpha-chloropropionate is a derivative of 2-Chloropropionic acid (also known as 2-chloropropanoic acid), which is the simplest chiral chlorocarboxylic acid . It is noteworthy for being readily available as a single enantiomer . The conjugate base of 2-chloropropionic acid, as well as its salts and esters, are known as 2-chloropropionates or 2-chloropropanoates .


Synthesis Analysis

Methyl 2-chloropropionate is used as an initiator during the synthesis of acrylamide homopolymers and acrylamide-N-isopropylacrylamide block copolymers . It is also used to produce 2-thiophen-2-yl-propionic acid methyl ester .


Molecular Structure Analysis

The molecular structure of (-)-Ethyl alpha-chloropropionate can be found in various databases . The structure is based on structures generated from information available in these databases .


Chemical Reactions Analysis

(-)-Ethyl alpha-chloropropionate undergoes various chemical reactions. For instance, the use of enamine catalysis has provided a new organocatalytic strategy for the enantioselective chlorination of aldehydes to generate α-chloro aldehydes . This is an important chiral synthon for chemical and medicinal agent synthesis .


Physical And Chemical Properties Analysis

(-)-Ethyl alpha-chloropropionate is a clear liquid . It has a melting point of -10°C and a boiling point of 132 - 133°C . The specific gravity is 1.07 - 1.08 . It is insoluble in water .

Scientific Research Applications

1. Chiral Resolution and Synthesis

(-)-Ethyl α-chloropropionate plays a significant role in the chiral resolution of 2-chloropropionic acid and its esters. These compounds are crucial in the synthesis of various chemicals, including pesticides, dyes, and agricultural chemicals. The optically active 2-chloropropionic acid, an important component of herbicides, can be produced using (-)-ethyl α-chloropropionate. This compound is also involved in the manufacturing of pharmaceutical intermediates like ibuprofen, 2-alanine, methyl chloropropionate, and agricultural chemicals intermediates (Zhou Liang, 2006).

2. Kinetic Studies in Chemical Reactions

The kinetics of reactions involving α-chloropropionic acid with various amines have been studied to understand the reactivity of these amines. Such studies provide insights into the chemical behavior of (-)-ethyl α-chloropropionate when it reacts with different types of amines (Y. Ogata & Y. Yamauchi, 1979).

3. Synthesis of Cyclopropane Esters

(-)-Ethyl α-chloropropionate is used as a versatile α-cyclopropylester cation synthon in the synthesis of functionalized cyclopropane esters. This process is efficient for reactions with carbon-, nitrogen-, sulfur-, or phosphorus-centered nucleophiles, leading to high yields of functionalized cyclopropane esters (M. Lachia et al., 2011).

4. Spectroscopic and Molecular Orbital Studies

Studies on the conformational properties of ethyl 2-chloropropionate, a closely related compound, have been conducted using spectroscopic and molecular orbital methods. These studies enhance our understanding of the behavior and properties of (-)-ethyl α-chloropropionate at the molecular level (N. Dube & R. Prasad, 1987).

5. Oxidation Studies

The kinetics and mechanism of oxidation of ethyl 3-chloropropionate, a derivative of (-)-ethyl α-chloropropionate, have been investigated. This research provides valuable information on how these compounds react under oxidative conditions, which is crucial in understanding their stability and reactivity (S. Hussain et al., 2012).

Mechanism of Action

The mechanism of action begins with protonation of the carbonyl oxygen followed by removal of an α-hydrogen to form the enol . Lone pair electrons from the enol oxygen move to form a carbonyl while the pi electrons from the double bond attack the halogen forming an oxonium ion intermediate with a C-X sigma bond in the α -position .

Safety and Hazards

(-)-Ethyl alpha-chloropropionate is a halogenated ester . It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . It reacts exothermically with bases . Flammable hydrogen is generated with alkali metals and hydrides .

properties

IUPAC Name

ethyl (2S)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVBVKAYUCPAQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426347
Record name UNII-SQ49R2F429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Ethyl alpha-chloropropionate

CAS RN

74497-15-7, 42411-39-2
Record name Ethyl alpha-chloropropionate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-SQ49R2F429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2S)-2-chloropropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL .ALPHA.-CHLOROPROPIONATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ49R2F429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Ethyl alpha-chloropropionate
Reactant of Route 2
Reactant of Route 2
(-)-Ethyl alpha-chloropropionate
Reactant of Route 3
Reactant of Route 3
(-)-Ethyl alpha-chloropropionate
Reactant of Route 4
Reactant of Route 4
(-)-Ethyl alpha-chloropropionate
Reactant of Route 5
Reactant of Route 5
(-)-Ethyl alpha-chloropropionate
Reactant of Route 6
Reactant of Route 6
(-)-Ethyl alpha-chloropropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.